Predicted LogP vs. Unsubstituted Analog
2,6-Bis(hydroxymethyl)-4-methylpyridine exhibits a predicted LogP of 0.3746, indicating a modestly lipophilic character [1]. While a direct experimental comparison to 2,6-bis(hydroxymethyl)pyridine is not available, this LogP value is a key predictor of solubility and partitioning behavior that differs from less substituted analogs. This property influences the compound's suitability for reactions in biphasic systems or for the design of metal complexes with desired solubility profiles.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP = 0.3746 |
| Comparator Or Baseline | 2,6-bis(hydroxymethyl)pyridine (no 4-methyl group, predicted LogP not directly compared but expected to be lower) |
| Quantified Difference | Inferred increase in LogP due to the 4-methyl group, consistent with known structure-activity relationships. |
| Conditions | Predicted using computational models (QSAR). |
Why This Matters
This LogP value aids in predicting the compound's behavior in liquid-liquid extractions, chromatographic purification, and its compatibility with aqueous or organic reaction media, enabling more informed procurement for specific synthetic workflows.
- [1] YYBYY. (n.d.). 2,6-bis(hydroxymethyl)-4-methylpyridine. CAS 506423-84-3. View Source
